molecular formula C8H5Cl3O2 B3058543 Methyl 2,3,4-trichlorobenzoate CAS No. 89978-33-6

Methyl 2,3,4-trichlorobenzoate

Cat. No.: B3058543
CAS No.: 89978-33-6
M. Wt: 239.5 g/mol
InChI Key: HROGZMXHUGOFGI-UHFFFAOYSA-N
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Description

Methyl 2,3,4-trichlorobenzoate is an organic compound with the molecular formula C8H5Cl3O2 It is a derivative of benzoic acid where the hydrogen atoms at positions 2, 3, and 4 on the benzene ring are replaced by chlorine atoms, and the carboxyl group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,3,4-trichlorobenzoate can be synthesized through the esterification of 2,3,4-trichlorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.

Industrial Production Methods: In an industrial setting, the preparation of this compound may involve the chlorination of methyl benzoate followed by purification steps to isolate the desired product. The chlorination process can be controlled to ensure the selective substitution of chlorine atoms at the 2, 3, and 4 positions.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions, particularly electroreduction, where the chlorine atoms are removed, and the benzene ring may be hydrogenated.

    Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2,3,4-trichlorobenzoic acid and methanol.

Common Reagents and Conditions:

    Electroreduction: Conducted in solvent-supporting electrolytes with specific potentials to achieve dechlorination.

    Nucleophilic Substitution: Utilizes nucleophiles such as hydroxide ions or amines under appropriate conditions.

    Hydrolysis: Requires acidic or basic aqueous solutions and elevated temperatures.

Major Products:

    Reduction: Dechlorinated benzoates and hydrogenated benzene derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 2,3,4-trichlorobenzoic acid and methanol.

Scientific Research Applications

Methyl 2,3,4-trichlorobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and in studies of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a model compound in pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2,3,4-trichlorobenzoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis, releasing 2,3,4-trichlorobenzoic acid, which may interact with enzymes or receptors. The chlorine atoms can participate in electrophilic reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    Methyl 2,4,6-trichlorobenzoate: Another trichlorinated benzoate with chlorine atoms at different positions, leading to different chemical properties and reactivity.

    Methyl 2,3,5-trichlorobenzoate: Similar structure but with chlorine atoms at the 2, 3, and 5 positions, affecting its chemical behavior.

    Methyl 2,3,6-trichlorobenzoate: Chlorine atoms at the 2, 3, and 6 positions, resulting in unique reactivity patterns.

Uniqueness: Methyl 2,3,4-trichlorobenzoate is unique due to the specific positioning of chlorine atoms, which influences its electrochemical behavior, regioselectivity in reactions, and potential applications. The presence of chlorine atoms at the 2, 3, and 4 positions makes it distinct from other trichlorinated benzoates, affecting its chemical and physical properties.

Properties

IUPAC Name

methyl 2,3,4-trichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O2/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROGZMXHUGOFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50293647
Record name Benzoic acid,2,3,4-trichloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89978-33-6
Record name Methyl 2,3,4-trichlorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89978-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 91135
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089978336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC91135
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91135
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid,2,3,4-trichloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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